molecular formula C19H17NOS B15195035 Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- CAS No. 81874-68-2

Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl-

Cat. No.: B15195035
CAS No.: 81874-68-2
M. Wt: 307.4 g/mol
InChI Key: CHAUWSCGUXHRCI-UHFFFAOYSA-N
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Description

Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a methoxyphenyl group at the 2-position, a methylthio group at the 4-position, and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-4-(methylthio)-6-phenylpyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst can yield the desired compound. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl, methylthio, and phenyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-5-phenyl-: Similar structure but with a different substitution pattern.

    Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-3-phenyl-: Another isomer with a different substitution pattern.

    Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-(methyl)-: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl, methylthio, and phenyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

81874-68-2

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methylsulfanyl-6-phenylpyridine

InChI

InChI=1S/C19H17NOS/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

CHAUWSCGUXHRCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)SC

Origin of Product

United States

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